molecular formula C11H13BrN4 B1290550 3-Bromo-6-piperidin-1-yl-imidazo[1,2-b]pyridazine CAS No. 952182-14-8

3-Bromo-6-piperidin-1-yl-imidazo[1,2-b]pyridazine

Cat. No. B1290550
CAS RN: 952182-14-8
M. Wt: 281.15 g/mol
InChI Key: ZOIHOUTZDWHDBD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Bromo-imidazo[1,2-b]pyridazine derivatives has been explored through various methods. One approach involves the condensation of 5-Bromo-2,3-diaminopyridine with aromatic aldehydes in the presence of molecular iodine in water, followed by alkylation reactions using different alkyl dibromide agents . Another method reported is the copper-mediated aerobic oxidative coupling of pyridines and enamides to synthesize 3-bromo-imidazo[1,2-a]pyridines, which tolerates a variety of functional groups and operates under mild conditions . Additionally, an efficient synthesis route for C-6 aminated 3-bromoimidazo[1,2-b]pyridazines has been developed, which treats 3-bromo-6-chloroimidazo[1,2-b]pyridazine with alkylamines in the presence of CsF and BnNEt3Cl in DMSO at 100°C, yielding high isolated yields .

Molecular Structure Analysis

The molecular structures of the synthesized imidazo[1,2-b]pyridazine derivatives have been elucidated using NMR spectroscopy. For certain derivatives, monocrystalline X-ray crystallography has confirmed the structures, and theoretical calculations using DFT and TD-DFT methods at the B3LYP/6-31G++(d,p) level of theory have been carried out . These analyses provide a detailed understanding of the molecular conformations and electronic properties of the compounds.

Chemical Reactions Analysis

The chemical reactivity of the synthesized compounds has been studied through molecular docking to determine their binding affinity to the target enzyme S. aureus tyrosyl-tRNA synthetase. Among the compounds tested, one derivative showed a significant binding affinity, indicating potential as a tyrosyl-tRNA synthetase inhibitor . This suggests that the imidazo[1,2-b]pyridazine derivatives could be promising candidates for further drug development.

Physical and Chemical Properties Analysis

The physical and chemical properties of the 3-Bromo-imidazo[1,2-b]pyridazine derivatives are inferred from their synthesis conditions and molecular structure. The compounds exhibit a range of yields and demonstrate the ability to undergo further functionalization. The Hirshfeld surface analysis has been used to determine intermolecular contacts, which is crucial for understanding the solid-state properties and potential interactions of these compounds . The synthesis methods imply that these derivatives have good stability under the reaction conditions and can be obtained in high purity.

Safety and Hazards

While specific safety and hazard information for “3-Bromo-6-piperidin-1-yl-imidazo[1,2-b]pyridazine” is not available, similar compounds are known to be harmful by inhalation, in contact with skin, and if swallowed .

Future Directions

The future directions for research on “3-Bromo-6-piperidin-1-yl-imidazo[1,2-b]pyridazine” and similar compounds could include exploring their potential pharmaceutical applications, developing environmentally benign synthetic strategies, and improving the ecological impact of the synthesis methods .

properties

IUPAC Name

3-bromo-6-piperidin-1-ylimidazo[1,2-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN4/c12-9-8-13-10-4-5-11(14-16(9)10)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOIHOUTZDWHDBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NN3C(=NC=C3Br)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-6-piperidin-1-yl-imidazo[1,2-b]pyridazine

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